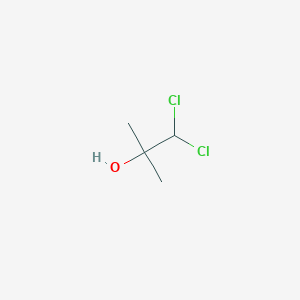

1,1-Dichloro-2-hydroxy-2-methylpropane

Description

Contextualization within Halogenated Organic Compounds and Polyhalogenated Alcohols

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are a cornerstone of modern chemistry, with applications spanning from pharmaceuticals to materials science. ncert.nic.in The inclusion of halogens can dramatically alter a molecule's physical and chemical properties, including its polarity, reactivity, and biological activity. pw.live

Within this broad class, 1,1-Dichloro-2-hydroxy-2-methylpropane falls into the subgroup of polyhalogenated alcohols. These compounds, containing multiple halogen atoms and a hydroxyl group, are noted for the electronic influence the electronegative halogens exert on the alcohol moiety. This interaction can affect the acidity of the hydroxyl proton and the reactivity of the carbon skeleton. The field of polyhalogen chemistry is continually evolving, with ongoing research into the synthesis and properties of novel polyhalogenated structures. nih.govacs.org

Significance of Geminal Dichlorides and Tertiary Alcohols in Synthetic Chemistry

The chemical character of this compound is largely defined by its two key functional groups: a geminal dichloride and a tertiary alcohol.

Geminal Dichlorides : The term "geminal" derives from the Latin for "twins" and indicates that both chlorine atoms are attached to the same carbon. vedantu.com This structural feature is a valuable precursor in organic synthesis. For instance, geminal dichlorides can be hydrolyzed to form corresponding ketones, a transformation that offers a route to carbonyl compounds from alkanes. wikipedia.orgdoubtnut.com They are important intermediates in various chemical syntheses, and their preparation is a focus of methodological development. researchgate.net

Tertiary Alcohols : The tertiary alcohol group in this compound is characterized by the hydroxyl group being attached to a carbon atom bonded to three other carbon atoms. numberanalytics.com Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation. However, they are valuable in synthesis as they can be converted to other functional groups, such as alkyl halides, and are key products in important carbon-carbon bond-forming reactions like those involving Grignard reagents. libretexts.orgchemguide.co.uk The synthesis of structurally complex and optically active tertiary alcohols remains a significant challenge and an active area of research in organic chemistry. chinesechemsoc.orgacs.orgresearchgate.net The presence of a tertiary alcohol can also impart desirable properties in drug design, such as increased metabolic stability. hyphadiscovery.com

The colocation of these two functional groups suggests that this compound can serve as a versatile building block in the synthesis of more complex molecules.

Research Trajectories and Academic Relevance in Contemporary Organic Synthesis

While specific research on this compound is not extensively documented in readily available literature, its structural motifs are central to several contemporary research trends in organic synthesis. Current research often focuses on:

Developing Novel Synthetic Methodologies : The efficient and selective synthesis of polyfunctional molecules like halogenated alcohols is a persistent goal. Researchers are continuously exploring new catalysts and reaction conditions to improve yields and reduce waste, in line with the principles of green chemistry. cas.org

Exploring Reaction Mechanisms : Understanding the intricate electronic and steric interactions between the geminal dichloride and tertiary alcohol groups can provide insights into reaction mechanisms. This knowledge is crucial for predicting and controlling the outcomes of chemical transformations.

Application in Target-Oriented Synthesis : Halogenated compounds and tertiary alcohols are integral components of many biologically active molecules and functional materials. ncert.nic.innumberanalytics.com Compounds like this compound could potentially serve as intermediates in the synthesis of pharmaceuticals or agrochemicals. For example, the related compound 1-chloro-2-methyl-2-propanol (B146346) is a known intermediate in the synthesis of various industrial and pharmaceutical compounds. google.com

The study of molecules like this compound contributes to the fundamental knowledge base of organic chemistry and may pave the way for future innovations in chemical synthesis. researchgate.net

Compound Data

Below are tables detailing the key properties and names associated with this compound.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈Cl₂O |

| Molecular Weight | 143.01 g/mol nih.gov |

| IUPAC Name | 1,1-dichloro-2-methylpropan-2-ol nih.gov |

| Synonyms | 1,1-dichloro-2-methyl-2-propanol |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-dichloro-2-methylpropan-2-ol |

| 1-chloro-2-methyl-2-propanol |

| Ketones |

| Alkyl halides |

Structure

3D Structure

Properties

Molecular Formula |

C4H8Cl2O |

|---|---|

Molecular Weight |

143.01 g/mol |

IUPAC Name |

1,1-dichloro-2-methylpropan-2-ol |

InChI |

InChI=1S/C4H8Cl2O/c1-4(2,7)3(5)6/h3,7H,1-2H3 |

InChI Key |

SRRYUISCSVKHQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichloro 2 Hydroxy 2 Methylpropane and Analogous Structures

Retrosynthetic Analysis and Identification of Key Precursors for 1,1-Dichloro-2-hydroxy-2-methylpropane

A retrosynthetic analysis of this compound (IUPAC name: 1,1-dichloro-2-methylpropan-2-ol) logically deconstructs the molecule to identify plausible starting materials. The primary disconnection can be made at the carbon-carbon bond between the dichloromethyl group and the tertiary carbon bearing the hydroxyl group. This bond formation is a key step in the synthesis.

This disconnection points to two primary precursors: a nucleophilic dichloromethyl species and an electrophilic carbonyl compound. Specifically, the retrosynthetic pathway suggests the reaction of a dichloromethyl anion equivalent with acetone.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

| This compound | C-C bond between C1 and C2 | Acetone (2-propanone) and a Dichloromethyl anion source (e.g., from Dichloromethane) |

This analysis identifies acetone and a source of a dichloromethyl nucleophile, such as dichloromethyllithium generated from dichloromethane, as the key starting materials for the synthesis.

Strategies for the Formation of the 1,1-Dichloro Moiety

The introduction of the geminal dichloro functional group is a critical aspect of the synthesis. Several methodologies can be considered for this transformation.

Halogenation Reactions of Carbonyl Compounds and Their Derivatives

One common approach to forming α,α-dihalo ketones is through the halogenation of a corresponding ketone or aldehyde. This typically involves the reaction of the carbonyl compound with a chlorinating agent under either acidic or basic conditions. For instance, methyl ketones can undergo dichlorination to yield α,α-dichloroketones. However, achieving regioselective dichlorination at a specific α-carbon in more complex molecules can be challenging and may lead to a mixture of products.

Another strategy involves the conversion of aldehydes and ketones to their corresponding gem-dichlorides using various reagents.

Regioselective Chlorination Approaches in Branched Alkanes

Direct regioselective chlorination of branched alkanes to produce a 1,1-dichloro moiety at a specific carbon is generally difficult to achieve. Free radical chlorination of alkanes typically leads to a mixture of mono- and polychlorinated products at various positions, with selectivity often being low. Therefore, this approach is less favorable for the controlled synthesis of this compound. A more controlled method involves the introduction of the dichloromethyl group as a single unit, as suggested by the retrosynthetic analysis.

Methodologies for Introducing the Tertiary Hydroxyl Group

The formation of the tertiary alcohol is a pivotal step in the synthesis of the target molecule.

Nucleophilic Addition to Ketones and Carboxylic Acid Derivatives

The most direct and efficient method for constructing the tertiary alcohol in this compound is through the nucleophilic addition of a dichloromethyl anion to a ketone. The reaction of dichloromethyllithium, generated in situ from dichloromethane and a strong base like n-butyllithium, with acetone serves as a prime example. In this reaction, the dichloromethyl anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide intermediate yields the desired tertiary alcohol.

Table 2: Key Reactions in the Synthesis of this compound

| Reaction Step | Reactants | Reagents | Product |

| Generation of Dichloromethyl Anion | Dichloromethane | n-Butyllithium | Dichloromethyllithium |

| Nucleophilic Addition | Acetone, Dichloromethyllithium | - | Lithium 1,1-dichloro-2-methylpropan-2-olate |

| Protonation | Lithium 1,1-dichloro-2-methylpropan-2-olate | Aqueous workup (e.g., H₂O) | This compound |

This method provides a convergent and high-yielding route to the target compound.

Stereochemical Considerations in Hydroxyl Group Formation at the Tertiary Carbon

In the synthesis of this compound via the nucleophilic addition of a dichloromethyl anion to acetone, the issue of stereochemistry at the newly formed tertiary carbon does not arise. Acetone is a symmetrical and prochiral ketone. The addition of the dichloromethyl nucleophile to the planar carbonyl group can occur from either face with equal probability. However, since the two methyl groups attached to the carbonyl carbon are identical, the resulting product is achiral and does not possess a stereocenter. Therefore, no stereoisomers are formed in this specific reaction.

Convergent and Linear Synthesis Pathways for this compound

The construction of this compound can be achieved through a step-by-step linear sequence or by combining pre-synthesized fragments in a convergent manner.

A plausible and direct linear synthesis of this compound involves the reaction of acetone with dichlorocarbene (:CCl₂). Dichlorocarbene is a highly reactive intermediate that can be generated in situ from chloroform (CHCl₃) and a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521). When generated in the presence of acetone, the dichlorocarbene adds to the carbonyl carbon to form the target tertiary alcohol. To facilitate the reaction between the aqueous base and the organic substrate (chloroform and acetone), a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride is often employed. The PTC transports the hydroxide ion into the organic phase, enabling the deprotonation of chloroform and subsequent formation of dichlorocarbene.

Reaction Scheme for Linear Synthesis: CH₃COCH₃ + CHCl₃ + NaOH --(PTC)--> (CH₃)₂C(OH)CHCl₂ + NaCl + H₂O

Interactive Data Table: Representative Conditions for Dichlorocarbene Addition to Ketones

| Parameter | Value |

| Ketone | Acetone |

| Carbene Source | Chloroform |

| Base | 50% aq. NaOH |

| Catalyst | Benzyltriethylammonium chloride |

| Temperature | 0-25 °C |

| Reaction Time | 4-12 hours |

| Solvent | Dichloromethane or neat |

Another conceivable linear approach involves the dichlorination of an appropriate alkene precursor, such as 2-methylpropene (isobutylene), followed by a subsequent hydroxylation or hydrolysis step. However, controlling the regioselectivity of the hydroxylation to yield the desired tertiary alcohol could be challenging.

A convergent synthesis approach for this compound is less direct but could theoretically involve the coupling of a dichloromethyl anion equivalent with a suitable electrophilic precursor to the tertiary alcohol moiety. For instance, a dichloromethyl lithium reagent could potentially react with an epoxide derived from isobutylene (B52900). However, such routes are often more complex and may not offer significant advantages over the more direct linear synthesis for a molecule of this size and complexity. The primary benefit of convergent synthesis lies in the independent synthesis of complex fragments, which are then combined at a late stage, a strategy more suited for larger, more intricate molecules.

Catalytic Systems and Green Chemistry Approaches in Dichlorination and Hydroxylation

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally friendly methods to minimize waste and improve efficiency.

The use of phase-transfer catalysis in the dichlorocarbene addition to acetone, as described in the linear synthesis, is itself an element of green chemistry. It allows the use of aqueous sodium hydroxide, avoiding the need for anhydrous conditions and expensive, moisture-sensitive bases. The catalyst operates in catalytic amounts and can often be recycled.

For the dichlorination of alkenes, a potential step in an alternative linear synthesis, innovative catalytic systems have been developed. For example, selenium-catalyzed syn-dichlorination of alkenes offers a stereospecific alternative to traditional methods. While this specific stereochemistry may not be relevant for the synthesis of the achiral this compound, the principle of using a catalyst to achieve a specific transformation with high selectivity is a cornerstone of green chemistry.

Data Table: Example of a Catalytic Dichlorination System

| Parameter | Value |

| Substrate | Alkene |

| Catalyst | Diphenyl diselenide (PhSeSePh) |

| Chlorine Source | Benzyltriethylammonium chloride |

| Oxidant | N-Fluoropyridinium salt |

| Stereochemistry | syn-dichlorination |

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks. In the broader context of dichlorohydrin synthesis, significant research has been directed towards the conversion of glycerol, a byproduct of biodiesel production, into dichloropropanols. While this typically yields isomers such as 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol, it highlights a key green chemistry strategy of valorizing waste streams.

In the realm of hydroxylation, biocatalytic approaches using enzymes such as monooxygenases or dehalogenases represent a frontier in green chemistry. These enzymatic transformations can offer high regio- and stereoselectivity under mild aqueous conditions, potentially enabling the conversion of a chlorinated precursor to the desired hydroxylated product with minimal environmental impact. While the direct biocatalytic hydroxylation of a gem-dichloroalkane to a tertiary alcohol is not a commonly reported transformation, the potential for enzyme engineering to create catalysts for such specific reactions is an active area of research.

Chemical Reactivity and Transformation Mechanisms of 1,1 Dichloro 2 Hydroxy 2 Methylpropane

Nucleophilic Substitution Reactions Involving the Geminal Dichloride Moiety

The 1,1-dichloro functional group is susceptible to nucleophilic substitution reactions. The presence of two electron-withdrawing chlorine atoms on the same carbon atom significantly influences its reactivity.

The hydrolysis of geminal dihalides is a classic method for the synthesis of carbonyl compounds. In the case of 1,1-dichloro-2-hydroxy-2-methylpropane, the geminal dichloride is at a primary position. Generally, the hydrolysis of primary geminal dihalides yields aldehydes.

The reaction typically proceeds in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. The proposed mechanism involves a two-step nucleophilic substitution, leading to an unstable geminal diol intermediate. This intermediate then rapidly loses a molecule of water to form the corresponding carbonyl compound.

For this compound, the expected product of hydrolysis would be 2-hydroxy-2-methylpropanal.

Reaction Scheme:

| Reactant | Reagents | Intermediate | Final Product |

| This compound | Aqueous NaOH or KOH | Geminal diol | 2-Hydroxy-2-methylpropanal |

The dichlorinated carbon in this compound is an electrophilic center and is expected to react with a variety of heteroatom nucleophiles.

Oxygen Nucleophiles: Besides hydrolysis, reaction with alkoxides (RO⁻) would be expected to yield acetals after a two-fold substitution. For instance, reaction with two equivalents of sodium methoxide (B1231860) would likely produce 1,1-dimethoxy-2-hydroxy-2-methylpropane.

Nitrogen Nucleophiles: Primary and secondary amines are expected to react as nucleophiles, displacing the chloride ions. With a primary amine (RNH₂), this could lead to the formation of an imine after initial substitution and subsequent elimination of water from the intermediate gem-diamino species.

Sulfur Nucleophiles: Thiolates (RS⁻) are generally excellent nucleophiles and would readily displace the chloride ions to form dithioacetals. For example, reaction with two equivalents of sodium ethanethiolate would be expected to yield 1,1-bis(ethylthio)-2-hydroxy-2-methylpropane.

Table of Expected Products with Various Nucleophiles:

| Nucleophile | Reagent Example | Expected Product |

| Hydroxide | NaOH (aq) | 2-Hydroxy-2-methylpropanal |

| Alkoxide | NaOCH₃ | 1,1-Dimethoxy-2-hydroxy-2-methylpropane |

| Primary Amine | CH₃NH₂ | N-(2-hydroxy-2-methylpropylidene)methanamine (an imine) |

| Thiolate | NaSCH₂CH₃ | 1,1-Bis(ethylthio)-2-hydroxy-2-methylpropane |

The mechanism of nucleophilic substitution at the dichlorinated carbon can be debated between SN1 and SN2 pathways.

SN2 Pathway: The carbon bearing the two chlorine atoms is a primary carbon. Generally, primary substrates strongly favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. The steric hindrance around the primary carbon in this compound is relatively low, which would support an SN2 pathway.

SN1 Pathway: While less likely for a primary substrate, the possibility of an SN1 mechanism could be considered due to the potential for the formation of a resonance-stabilized carbocation if one of the chlorine atoms acts as a leaving group. The adjacent hydroxyl group could also potentially influence the reaction mechanism. However, the formation of a primary carbocation is generally energetically unfavorable.

Given the primary nature of the substrate, the SN2 mechanism is the more probable pathway for nucleophilic substitution at the geminal dichloride moiety of this compound.

Comparison of Mechanistic Factors:

| Factor | SN1 | SN2 | Favored for this compound |

| Substrate | Tertiary > Secondary | Primary > Secondary | SN2 |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored | Depends on the specific nucleophile used |

| Leaving Group | Good leaving group required | Good leaving group required | Chlorine is a moderate leaving group |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored | Depends on the reaction conditions |

Reactions of the Tertiary Hydroxyl Functionality

The tertiary hydroxyl group in this compound exhibits the characteristic reactions of tertiary alcohols.

Tertiary alcohols are readily dehydrated under acidic conditions to form alkenes. The reaction proceeds via an E1 mechanism, which involves the formation of a tertiary carbocation intermediate. Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) converts it into a good leaving group (H₂O). Subsequent loss of water leads to the formation of a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond.

In the case of this compound, the adjacent carbon is the dichlorinated carbon. It is plausible that a proton could be abstracted from this carbon, leading to the formation of 1,1-dichloro-2-methylpropene.

Reaction Scheme:

| Reactant | Reagents | Intermediate | Product |

| This compound | Strong acid (e.g., H₂SO₄), heat | Tertiary carbocation | 1,1-Dichloro-2-methylpropene |

Tertiary alcohols are generally resistant to oxidation under standard conditions. reddit.compressbooks.pub This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process to form a carbonyl group. reddit.compressbooks.pub

Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution will not oxidize tertiary alcohols. reddit.compressbooks.pub Under very harsh conditions (e.g., strong heating with a powerful oxidizing agent), the carbon-carbon bonds may be cleaved, leading to a complex mixture of smaller molecules.

Therefore, it is expected that this compound would be resistant to oxidation at the tertiary alcohol functionality.

Derivatization Chemistry of the Hydroxyl Group (e.g., Esterification, Etherification)

The tertiary hydroxyl group in this compound is the primary site for derivatization reactions such as esterification and etherification.

Esterification: The formation of an ester from a tertiary alcohol like this compound and a carboxylic acid is typically inefficient under standard Fischer esterification conditions (acid catalyst) due to steric hindrance and the propensity for the tertiary carbocation to undergo elimination. However, esterification can be achieved using more reactive acylating agents. Reaction with an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base like pyridine, would lead to the corresponding ester. The base serves to neutralize the HCl or carboxylic acid byproduct.

Etherification: Direct etherification, such as the Williamson ether synthesis, is not feasible for tertiary alcohols because they will readily undergo elimination when treated with a strong base. However, under acidic conditions, reaction with another alcohol could potentially form an ether, though this process would be in competition with elimination and rearrangement reactions. A more viable route to ethers would be the reaction of the alcohol with a reagent like isobutylene (B52900) in the presence of a strong acid catalyst to form a tert-butyl ether, which is often used as a protecting group.

Elimination Reactions and Formation of Unsaturated Systems

The structure of this compound allows for several potential elimination pathways, primarily involving the loss of hydrogen chloride (dehydrohalogenation) or water (dehydration).

The geminal dichloride group can undergo double dehydrohalogenation to form an alkyne. This transformation typically requires a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, and often harsh reaction conditions. drishtiias.comwikipedia.org The reaction would proceed in two successive E2 elimination steps.

Table 1: Plausible Dehydrohalogenation Products

| Reactant | Reagent | Plausible Intermediate | Plausible Final Product |

|---|

Reactions involving this compound are subject to competition between substitution (SN1, SN2) and elimination (E1, E2) pathways, a common theme in alkyl halide and alcohol chemistry. nju.edu.cnnih.gov The outcome is dictated by several factors:

Substrate Structure: The alcohol is tertiary, which favors SN1 and E1 reactions because it can form a relatively stable tertiary carbocation upon protonation and loss of water. The gem-dichloride is on a primary carbon, but it is adjacent to a sterically bulky quaternary center, which would hinder an SN2 attack.

Reagent Function: A strong, bulky base (like potassium tert-butoxide) would favor E2 elimination. A strong, non-bulky nucleophile that is also a strong base (like NaOH or NaOEt) could lead to a mixture of SN2 and E2 products, though E2 is often favored. quora.com Weak nucleophiles/weak bases in polar protic solvents would favor SN1/E1 pathways.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher positive entropy change. ddugu.ac.in

For this specific molecule, treatment with a strong base is most likely to initiate E2 dehydrohalogenation at the C1 position. In contrast, treatment with a strong acid would protonate the hydroxyl group, leading to its departure as water and the formation of a tertiary carbocation at C2. This carbocation could then either be trapped by a nucleophile (SN1) or lose a proton from an adjacent carbon (E1). However, the only available protons are on the methyl groups, and loss of a proton from the dichloromethyl group under these conditions is unlikely.

Rearrangement Processes Induced by Acidic or Basic Conditions

Acidic Conditions: Under strong acidic conditions, this compound is susceptible to a pinacol-type rearrangement. The mechanism would involve:

Protonation of the tertiary hydroxyl group by the acid.

Loss of a water molecule to form a stable tertiary carbocation at the C2 position.

A 1,2-shift of a substituent from the adjacent C1 carbon to the carbocation center. The migrating group could be one of the chlorine atoms or the entire dichloromethyl group. The migratory aptitude would depend on the relative stability of the resulting carbocation. A shift of the dichloromethyl group would lead to a new carbocation stabilized by the oxygen of a carbonyl group, which is a powerful driving force for this type of rearrangement.

Deprotonation to yield the final rearranged product, likely an α,α-dichloroaldehyde or ketone.

Basic Conditions: Base-induced rearrangements for this specific structure are less straightforward. While the Favorskii rearrangement is a well-known base-induced reaction of α-halo ketones, this compound is an alcohol, not a ketone. nrochemistry.comwikipedia.org A preliminary oxidation of the alcohol to a ketone would be necessary for a Favorskii-type mechanism to become a possibility. Direct base-induced rearrangements of this halo-alcohol are not commonly reported.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dichloro 2 Hydroxy 2 Methylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1,1-Dichloro-2-hydroxy-2-methylpropane. Analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, confirms the molecular structure unequivocally.

The ¹H NMR spectrum of this compound is predicted to be simple and diagnostic, showing three distinct signals corresponding to the three unique proton environments in the molecule.

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to the free rotation around the C-C single bond. They are expected to produce a single, sharp peak (a singlet) with an integration value of 6H. Its chemical shift would be relatively upfield, characteristic of alkyl protons, though slightly deshielded by the adjacent quaternary carbon bearing an oxygen atom.

Methine Proton (-CHCl₂): The single proton on the dichloromethyl group is attached to a carbon bearing two highly electronegative chlorine atoms. This environment causes significant deshielding, shifting its signal considerably downfield. This signal is expected to appear as a singlet with an integration of 1H.

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a singlet, and its chemical shift is highly variable, depending on factors such as solvent, concentration, and temperature. The peak is often broad due to hydrogen bonding and chemical exchange. Adding a few drops of deuterium oxide (D₂O) to the NMR sample would cause the -OH proton to be replaced by deuterium, leading to the disappearance of this signal from the ¹H spectrum, which is a definitive test for its assignment. docbrown.info

A key feature of the predicted spectrum is the absence of spin-spin coupling. None of the chemically distinct protons are on adjacent carbons, so all signals are expected to appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Two -CH₃ groups | ~ 1.5 | Singlet | 6H |

| -CHCl₂ | ~ 5.8 - 6.2 | Singlet | 1H |

| -OH | Variable (e.g., 2.0 - 5.0) | Singlet (broad) | 1H |

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, three distinct signals are expected, corresponding to the three different carbon environments.

Methyl Carbons (-CH₃): The two equivalent methyl groups will produce a single signal in the upfield region of the spectrum.

Quaternary Carbon (-C(OH)): The carbon atom bonded to the hydroxyl group and the two methyl groups is a quaternary carbon. Its resonance is shifted downfield due to the deshielding effect of the attached oxygen atom. docbrown.info

Dichloromethyl Carbon (-CHCl₂): The carbon atom bonded to two chlorine atoms will be the most deshielded carbon in the molecule, appearing furthest downfield. The high electronegativity of the two chlorine atoms strongly withdraws electron density from this carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (x2) | 25 - 35 |

| -C (OH) | 70 - 80 |

| -C HCl₂ | 85 - 100 |

While one-dimensional NMR is sufficient to propose the structure, two-dimensional (2D) NMR experiments would provide definitive confirmation of the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of scalar coupling between the different proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation cross-peak between the methyl proton signal and the methyl carbon signal, as well as a cross-peak correlating the methine proton signal with the dichloromethyl carbon signal.

A cross-peak between the methyl protons (¹H) and the quaternary carbon (¹³C).

A cross-peak between the methyl protons (¹H) and the dichloromethyl carbon (¹³C).

A cross-peak between the methine proton (¹H) and the quaternary carbon (¹³C).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a cross-peak between the methyl protons and the methine proton, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound would be dominated by absorptions from its alcohol and chloroalkane functionalities.

O-H Stretching: A prominent, strong, and broad absorption band is expected in the 3500-3200 cm⁻¹ region. quimicaorganica.orglibretexts.org This broadening is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups are expected to appear as sharp bands just below 3000 cm⁻¹.

C-O Stretching: As a tertiary alcohol, the compound is expected to show a strong C-O stretching band in the 1200-1100 cm⁻¹ region. spectroscopyonline.com

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong or medium intensity bands in the fingerprint region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹. orgchemboulder.com The geminal dichloro group (-CHCl₂) may exhibit both asymmetric and symmetric stretching modes, leading to distinct bands within this range.

Table 3: Predicted Characteristic FTIR Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| -CH₃ | C-H Stretch | 2990 - 2850 | Medium-Strong |

| -C(OH) | C-O Stretch (Tertiary) | 1200 - 1100 | Strong |

| -CHCl₂ | C-Cl Stretch | 850 - 600 | Strong-Medium |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H and C-O give strong IR signals, less polar bonds with more polarizable electron clouds often produce strong Raman signals. wikipedia.org

C-Cl Vibrations: The C-Cl stretching modes are expected to be strong and easily identifiable in the Raman spectrum, appearing in the 550-800 cm⁻¹ range. horiba.comutoronto.ca

C-C Backbone Vibrations: The symmetric stretching of the carbon backbone would also be Raman active.

O-H Vibrations: In contrast to its strong IR absorption, the O-H stretching vibration is typically a weak scatterer in Raman spectroscopy. utoronto.ca

Raman spectroscopy is a particularly powerful tool for conformational analysis. For this compound, rotation around the central C-C bond can lead to different rotational isomers (conformers). The vibrational frequencies of skeletal modes, especially those involving the C-Cl bonds, are sensitive to these conformational changes. By analyzing the Raman spectrum, potentially at different temperatures, it would be possible to identify the presence of different conformers and study their relative stabilities.

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides critical information for its structural confirmation. Upon electron impact, the molecule ionizes to form a molecular ion radical cation ([M]•+), which can then undergo various fragmentation processes. The molecular ion peak for this compound is expected to be observed, albeit potentially with low intensity, which is characteristic of alcohols that readily fragment. libretexts.org

Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. ulethbridge.ca Consequently, the mass spectrum will show three peaks for any chlorine-containing fragment: [M]+, [M+2]+, and [M+4]+, with relative intensities of approximately 9:6:1, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.

The fragmentation of this compound is primarily driven by the presence of the hydroxyl and dichloroethyl groups. Key fragmentation pathways include:

Alpha-Cleavage: This is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this compound, this can result in the loss of a methyl radical (•CH₃) to form a stable oxonium ion, or the loss of the dichloromethyl radical (•CHCl₂) to form a protonated acetone ion.

Loss of a Chlorine Atom: The carbon-chlorine bond can cleave to release a chlorine radical (•Cl), leading to a prominent fragment ion.

Loss of Hydrogen Chloride (HCl): A common rearrangement reaction for chlorinated compounds is the elimination of a neutral molecule of HCl.

Loss of Water: Dehydration is a characteristic fragmentation pathway for alcohols, resulting in a fragment ion with a mass 18 units less than the molecular ion. libretexts.org

Cleavage of the C-C bond between C1 and C2: This would lead to the formation of the [CH₃)₂COH]⁺ ion and a dichloromethyl radical.

A plausible fragmentation pattern and the corresponding m/z values are detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (mass/charge ratio) | Significance |

| [C₄H₈Cl₂O]•+ | Molecular Ion | 142/144/146 | Confirms Molecular Weight |

| [C₃H₅ClO]•+ | [M - CH₃ - Cl]•+ | 92/94 | Loss of methyl and chlorine |

| [C₂H₃O]⁺ | [M - CHCl₂ - CH₃]⁺ | 43 | Alpha-cleavage product |

| [CHCl₂]⁺ | Dichloromethyl cation | 83/85/87 | Cleavage of C1-C2 bond |

| [C₃H₇O]⁺ | [M - CHCl₂]⁺ | 59 | Alpha-cleavage product |

| [C₄H₇ClO]•+ | [M - Cl]•+ | 107/109 | Loss of a chlorine atom |

| [C₄H₇Cl₂]⁺ | [M - OH]⁺ | 125/127/129 | Loss of hydroxyl radical |

| [C₄H₆Cl]⁺ | [M - H₂O - Cl]⁺ | 89/91 | Dehydration and loss of Cl |

Note: The m/z values are presented for the most abundant isotopes. The presence of chlorine isotopes will result in characteristic peak clusters.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of this compound and its fragments. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

The exact mass of this compound (C₄H₈³⁵Cl₂O) is calculated to be 141.9952 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition and, by extension, the molecular formula of the compound. This high degree of accuracy is crucial for differentiating between potential isobaric interferences and confirming the identity of the analyte in complex mixtures.

The table below illustrates the theoretical exact masses for the molecular ion, considering the different isotopic combinations of chlorine.

| Isotopic Composition | Molecular Formula | Theoretical Exact Mass (Da) |

| Two ³⁵Cl atoms | C₄H₈³⁵Cl₂O | 141.9952 |

| One ³⁵Cl and one ³⁷Cl atom | C₄H₈³⁵Cl³⁷ClO | 143.9923 |

| Two ³⁷Cl atoms | C₄H₈³⁷Cl₂O | 145.9893 |

Electronic Spectroscopy (UV-Vis) in the Context of Specific Chromophores

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one. This phenomenon is characteristic of molecules containing chromophores, which are functional groups or parts of a molecule that absorb light in this region.

This compound is a saturated aliphatic alcohol. Its structure consists solely of sigma (σ) bonds (C-C, C-H, C-O, O-H, C-Cl) and non-bonding (n) electrons on the oxygen and chlorine atoms. The possible electronic transitions in this molecule are σ → σ* and n → σ*.

σ → σ transitions:* These transitions involve the excitation of an electron from a bonding sigma orbital to an antibonding sigma orbital. A significant amount of energy is required for these transitions, and consequently, they occur in the far-UV region (typically below 200 nm), which is outside the range of standard UV-Vis spectrophotometers.

n → σ transitions:* These transitions involve the excitation of a non-bonding electron from the oxygen or chlorine atoms to an antibonding sigma orbital. These transitions require less energy than σ → σ* transitions but still typically occur at wavelengths below 200 nm.

Computational Chemistry and Theoretical Investigations of 1,1 Dichloro 2 Hydroxy 2 Methylpropane

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic environment and thermodynamic stability of 1,1-Dichloro-2-hydroxy-2-methylpropane. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energy and wavefunction, from which all other electronic properties can be derived.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. chemrxiv.org For this compound, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to locate the minimum energy structure on the potential energy surface. nih.gov This process, known as geometry optimization, provides precise predictions of bond lengths, bond angles, and dihedral angles.

The optimization process would reveal the steric and electronic effects of the two chlorine atoms and the hydroxyl group on the central propane (B168953) backbone. The geminal dichloro substitution on the C1 carbon is expected to significantly influence the geometry around this center, while the tertiary alcohol group at C2 introduces further steric crowding.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration and are instrumental in interpreting experimental infrared (IR) and Raman spectra. nih.gov The calculations would predict characteristic frequencies for the O-H stretch, C-Cl stretches, and various C-C and C-H bending and stretching modes.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.55 |

| C2-C3 (CH3) | 1.54 |

| C2-C4 (CH3) | 1.54 |

| C1-Cl1 | 1.78 |

| C1-Cl2 | 1.78 |

| C2-O | 1.43 |

| O-H | 0.96 |

| Bond Angles (°) ** | |

| Cl1-C1-Cl2 | 109.5 |

| C2-C1-Cl1 | 110.0 |

| C1-C2-O | 108.5 |

| C1-C2-C3 | 111.0 |

| C-O-H | 109.0 |

| Dihedral Angles (°) ** | |

| Cl1-C1-C2-O | -65.0 (gauche) |

| Note: These are hypothetical, representative values based on typical DFT calculations for similar halogenated alcohols. |

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods are employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. High-level coupled-cluster methods, such as CCSD(T), combined with large basis sets, can provide benchmark-quality energies and properties. While computationally more demanding than DFT, ab initio calculations are crucial for calibrating DFT results and for systems where electron correlation effects are particularly important. arxiv.orgresearchgate.net

These high-accuracy calculations would provide a refined understanding of the molecule's stability and a more precise prediction of its spectroscopic constants. nih.gov This is particularly valuable for confirming the subtle energy differences between various conformers and for accurately predicting vibrational frequencies that are sensitive to electron correlation. arxiv.orgresearchgate.net

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements of atoms known as conformations or rotational isomers (rotamers). nih.govresearchgate.net Conformational analysis aims to identify the stable conformers and determine their relative energies.

The primary axis of rotation for conformational analysis in this molecule is the C1-C2 bond. Rotation around this bond will alter the relative positions of the bulky dichloromethyl group and the hydroxyl and methyl groups on the C2 carbon. The primary conformers of interest would be the anti and gauche arrangements. In the context of 1,2-disubstituted ethanes, the anti conformer, where the substituents are 180° apart, is often the most stable due to minimized steric hindrance. nih.gov

For this compound, a potential energy surface scan can be performed by systematically rotating the dihedral angle around the C1-C2 bond and calculating the energy at each step. This would reveal the energy minima corresponding to stable conformers and the energy barriers separating them. It is anticipated that multiple stable conformers exist, with their relative stabilities dictated by a balance of steric repulsion and potential attractive intramolecular interactions.

Table 2: Predicted Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cl-C1-C2-O) | Relative Energy (kcal/mol) | Key Interaction |

| Gauche 1 | ~ -65° | 0.00 (most stable) | Intramolecular H-bond |

| Anti | ~ 180° | 1.5 | Sterically accessible |

| Gauche 2 | ~ 65° | 2.5 | Steric hindrance |

| Note: These are hypothetical values intended to illustrate the expected relative stabilities. |

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and one of the chlorine atoms. rsc.org This interaction, if present, would significantly stabilize certain conformations. A gauche conformer where the O-H group is oriented towards a chlorine atom would likely be the global minimum energy structure, despite potential steric repulsion. nih.gov

The strength of this O-H···Cl hydrogen bond can be assessed computationally by analyzing the geometric parameters (the H···Cl distance and the O-H···Cl angle), the shift in the O-H vibrational frequency, and through methods like Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis can quantify the charge transfer from the chlorine lone pair to the antibonding orbital of the O-H bond, providing a measure of the hydrogen bond's strength. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. For this compound, theoretical calculations can provide detailed predictions of its vibrational and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies and their corresponding intensities from DFT can be used to generate a theoretical infrared (IR) spectrum. acs.org This simulated spectrum can be compared with experimental data to aid in the assignment of observed absorption bands to specific molecular motions. A notable feature would be the O-H stretching frequency. In a conformation with an intramolecular hydrogen bond, this frequency is expected to be red-shifted (lowered) compared to a conformation where the hydroxyl group is "free." rsc.org

Furthermore, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide a theoretical NMR spectrum that can be a powerful aid in the structural elucidation and confirmation of the molecule's identity. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is in turn influenced by the molecule's conformation and any intramolecular interactions.

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (H-bonded conformer) | Predicted Frequency (cm⁻¹) (Non-H-bonded conformer) |

| O-H stretch | 3550 | 3650 |

| C-H stretch (methyl) | 2950-3000 | 2950-3000 |

| C-C stretch | 1000-1200 | 1000-1200 |

| C-O stretch | 1050 | 1050 |

| C-Cl stretch (asymm) | 750 | 750 |

| C-Cl stretch (symm) | 680 | 680 |

| Note: These are representative, hypothetical values. The shift in the O-H stretch is indicative of intramolecular hydrogen bonding. |

Computational NMR Chemical Shift Prediction for Structural Verification

The prediction of NMR chemical shifts through computational methods is a cornerstone of modern structural elucidation. researchgate.netnih.gov For this compound, theoretical calculations, typically employing density functional theory (DFT), can predict the ¹H and ¹³C chemical shifts. mdpi.com These calculations are generally performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

The process involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. mdpi.com A hypothetical table of predicted chemical shifts for this compound, based on common computational approaches, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and based on typical computational outputs for similar chloroalkanes; specific experimental or calculated data for this compound is not readily available in the cited literature.)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (hydroxyl) | 2.5 - 3.5 |

| ¹H (methyl) | 1.3 - 1.6 |

| ¹H (dichloromethyl) | 5.8 - 6.2 |

| ¹³C (quaternary) | 70 - 75 |

| ¹³C (methyl) | 25 - 30 |

| ¹³C (dichloromethyl) | 85 - 90 |

Discrepancies between predicted and experimental values can arise from several factors, including solvent effects, conformational averaging, and the intrinsic limitations of the computational method. researchgate.net More advanced computational models can incorporate these effects to improve the accuracy of the predictions.

Simulation of Vibrational Spectra (IR and Raman) for Band Assignment

The simulation of infrared (IR) and Raman spectra is a powerful tool for assigning vibrational modes observed in experimental spectra. escholarship.org For this compound, computational methods can calculate the frequencies and intensities of its fundamental vibrational modes. These calculations are typically performed at the same level of theory as the geometry optimization.

The resulting theoretical spectrum can be compared with experimental data to provide a detailed assignment of the observed absorption bands to specific molecular motions, such as C-H stretching, C-O stretching, O-H bending, and C-Cl stretching. A hypothetical table of calculated vibrational frequencies is provided below.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This data is illustrative and based on typical computational outputs for similar chloroalkanes; specific experimental or calculated data for this compound is not readily available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3400 - 3600 |

| C-H Stretch (methyl) | 2900 - 3000 |

| C-H Stretch (dichloromethyl) | 3000 - 3100 |

| C-O Stretch | 1000 - 1200 |

| C-Cl Stretch | 650 - 800 |

It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, correcting for anharmonicity and other systematic errors in the calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to investigate the mechanisms of chemical reactions at a molecular level. nih.gov For this compound, these methods can be used to explore potential reaction pathways, identify transition states, and calculate kinetic and thermodynamic parameters.

Transition State Characterization and Reaction Pathway Identification

A key application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This involves locating the stationary points, which correspond to reactants, products, intermediates, and, most importantly, transition states. For a reaction involving this compound, such as its isomerization or decomposition, computational methods can be used to identify the structure of the transition state connecting the reactants and products.

Frequency calculations are then performed on the transition state structure to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Kinetic and Thermodynamic Parameters from Computational Data

Once the reactants, products, and transition states have been characterized, computational software can be used to calculate important thermodynamic and kinetic parameters. By calculating the electronic energies and vibrational frequencies, it is possible to determine the enthalpy, entropy, and Gibbs free energy of each species.

From these values, the activation energy (Ea) and the enthalpy of reaction (ΔH) can be determined. These parameters provide valuable insights into the feasibility and rate of a proposed reaction mechanism. For instance, a high activation energy would suggest a slow reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations are excellent for describing the properties of individual molecules, molecular dynamics (MD) simulations are better suited for studying the dynamic behavior of a collection of molecules over time. An MD simulation of this compound in a solvent, for example, could provide insights into its solvation structure and the nature of its intermolecular interactions.

These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the interactions between them. By tracking the positions and velocities of the atoms over time, MD simulations can reveal information about conformational changes, diffusion, and the formation of hydrogen bonds between the hydroxyl group of this compound and solvent molecules. This information is crucial for understanding its behavior in solution and its interactions with other molecules.

Development and Application of Advanced Analytical Methodologies for 1,1 Dichloro 2 Hydroxy 2 Methylpropane

Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For 1,1-dichloro-2-hydroxy-2-methylpropane, optimization of the GC-MS method is critical to ensure accurate and precise measurements.

Stationary Phase Selection and Temperature Programming for Chromatographic Separation

The choice of the stationary phase is paramount for achieving good chromatographic separation. For halogenated volatile compounds, a mid-polarity stationary phase is often optimal. A common choice is a cyanopropylphenyl-polysiloxane phase, such as a DB-624 or similar, which provides good selectivity for a wide range of volatile organic compounds, including chlorinated species.

Temperature programming is employed to ensure the efficient elution of analytes and good peak shape. A typical temperature program for the analysis of this compound would involve a low initial oven temperature to allow for the separation of highly volatile compounds, followed by a gradual increase in temperature to elute the target analyte and other less volatile components in a reasonable time frame.

Table 1: Illustrative GC-MS Temperature Program

| Parameter | Value |

|---|---|

| Initial Temperature | 40°C |

| Hold Time | 2 minutes |

| Ramp Rate | 10°C/minute |

| Final Temperature | 250°C |

| Final Hold Time | 5 minutes |

Derivatization Techniques for Improved Volatility and Detection

The presence of a hydroxyl group, particularly on a tertiary carbon, can lead to poor peak shape and thermal degradation during GC analysis. To overcome these issues, derivatization is often necessary to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. jfda-online.com

Common derivatization reagents for alcohols include silylating agents. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used reagent that reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether. gcms.cz This process significantly improves the chromatographic behavior and enhances the sensitivity of the analysis. The reaction is typically carried out by heating the sample extract with the derivatizing agent in a sealed vial before injection into the GC-MS system.

Table 2: Common Derivatization Reagents for Alcohols

| Reagent | Abbreviation | Derivative Formed |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether |

| Pentafluorobenzoyl chloride | PFBCl | Pentafluorobenzoyl ester |

Quantification Strategies and Detection Limits in Complex Samples

For accurate quantification, an internal standard method is typically employed. A suitable internal standard would be a compound with similar chemical properties to this compound but not expected to be present in the samples, such as a deuterated analog or a structurally similar chlorinated compound. nih.gov Calibration curves are generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

The detection limit of the method is determined by analyzing replicate samples with low concentrations of the analyte and is defined as the concentration that produces a signal-to-noise ratio of at least 3. For halogenated compounds, GC-MS can achieve low detection limits, often in the low microgram per liter (µg/L) to nanogram per liter (ng/L) range, depending on the sample matrix and the specific instrument conditions. usgs.gov

High-Performance Liquid Chromatography (HPLC) Method Development

While GC-MS is often the preferred method for volatile compounds, HPLC can be a viable alternative, particularly for polar compounds that are difficult to analyze by GC even with derivatization. For this compound, a reversed-phase HPLC method would be the most common approach.

A C18 column is a suitable stationary phase for the separation of moderately polar organic compounds. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased during the analysis, would likely be necessary to ensure the timely elution of the analyte with good peak shape. Detection could be achieved using a UV detector if the analyte possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS).

Advanced Sample Preparation Techniques for Various Matrices

The choice of sample preparation technique is highly dependent on the sample matrix (e.g., water, soil, industrial effluent). The primary goals of sample preparation are to isolate the analyte from interfering components and to concentrate it to a level that can be detected by the analytical instrument.

For aqueous samples, solid-phase extraction (SPE) is a highly effective technique for extracting polar organic compounds. techbriefs.comsae.org A sorbent material with an affinity for the analyte is used to retain it from the water sample, after which it is eluted with a small volume of an organic solvent. For more volatile halogenated compounds in water, purge-and-trap concentration followed by GC-MS analysis is a standard method. cloudfront.net

For solid samples such as soil or sediment, solvent extraction, often accelerated by sonication or microwave assistance, is commonly used to transfer the analyte into a liquid phase, which can then be further purified and concentrated.

Table 3: Overview of Sample Preparation Techniques

| Technique | Matrix | Principle |

|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Analyte is retained on a solid sorbent and then eluted with a solvent. nih.govwindows.net |

| Purge and Trap | Water | Volatile analytes are purged from the sample with an inert gas and trapped on a sorbent. |

| Solvent Extraction | Soil, Solid Waste | Analyte is extracted from the solid matrix using an organic solvent. |

Quality Assurance and Quality Control Protocols in Analytical Determinations

Robust quality assurance (QA) and quality control (QC) protocols are essential to ensure the reliability and validity of the analytical data. These protocols should be integrated into every stage of the analytical process, from sample collection to data reporting. epa.gov

Key QA/QC measures include:

Method Blanks: Analysis of a sample known to be free of the analyte to check for contamination.

Laboratory Control Samples (LCS): Analysis of a standard with a known concentration of the analyte to assess the accuracy of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Addition of a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method.

Surrogate Standards: Addition of a compound similar to the analyte to every sample to monitor the efficiency of the sample preparation and analysis.

Calibration Verification: Regular analysis of a calibration standard to ensure the instrument's response remains stable over time.

Adherence to these QA/QC protocols helps to identify and mitigate potential sources of error, thereby ensuring the generation of high-quality, defensible data.

Applications of 1,1 Dichloro 2 Hydroxy 2 Methylpropane in Contemporary Organic Synthesis

Utilization as a Versatile Synthetic Intermediate for Functionalized Molecules

The presence of both hydroxyl and dichloro functionalities allows for a range of chemical transformations, making 1,1-Dichloro-2-hydroxy-2-methylpropane a potentially versatile precursor to various functionalized molecules. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the gem-dichloro group can undergo reactions such as hydrolysis, substitution, or elimination.

For instance, a related compound, 1-chloro-2-methyl-2-propanol (B146346), is a known important intermediate in the synthesis of the pharmaceutical lercanidipine. google.com This highlights the general utility of chloropropanol derivatives as building blocks in the construction of complex, biologically active molecules. The dichlorinated nature of the subject compound could offer alternative or more nuanced reaction pathways.

Table 1: Potential Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group |

| Tertiary Alcohol | Oxidation | Ketone |

| Tertiary Alcohol | Esterification | Ester |

| Tertiary Alcohol | Etherification | Ether |

| Gem-dichloro | Hydrolysis | Carbonyl |

| Gem-dichloro | Nucleophilic Substitution | Various |

| Gem-dichloro | Elimination | Alkene |

Role in the Synthesis of Chiral Building Blocks and Asymmetric Transformations

While this compound is an achiral molecule, its derivatives could serve as prochiral substrates for asymmetric transformations. The development of stereoselective methods is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial in medicinal chemistry and materials science.

For example, the reduction of a ketone derived from the oxidation of this compound using chiral reducing agents could, in principle, lead to the formation of a chiral secondary alcohol with a defined stereochemistry. Furthermore, the development of enzymatic resolutions or desymmetrization reactions involving this compound or its derivatives could provide access to valuable chiral building blocks.

Precursor in the Construction of Carbon Frameworks with Defined Stereochemistry

The ability to control the three-dimensional arrangement of atoms is a central goal in organic synthesis. While direct applications of this compound in stereoselective constructions are not prominently documented, its structure suggests potential as a precursor for creating carbon frameworks with defined stereochemistry.

For instance, the gem-dichloro group could be transformed into other functionalities that can direct stereoselective reactions. The controlled manipulation of this group, potentially in concert with reactions at the hydroxyl functionality, could lead to the diastereoselective or enantioselective formation of new stereocenters in a growing carbon chain. The use of a related compound, N,N-dichloro-2-methylpropan-2-amine, in stereoselective [2+2]-cycloadditions showcases the potential of dichlorinated neopentyl-like frameworks in controlling stereochemical outcomes.

Employment in the Preparation of Specialty Chemicals and Reagents

Beyond its role as an intermediate in multi-step syntheses, this compound could find use in the preparation of specialty chemicals and reagents. The unique combination of functional groups might impart specific properties to molecules derived from it. For example, its derivatives could be explored as novel ligands for metal catalysts, flame retardants, or as monomers for specialty polymers. The synthesis of 1-chloro-2-methyl-2-propanol, a related compound, highlights its role as a source material for various industrial chemicals. google.com

Environmental Chemical Pathways of 1,1 Dichloro 2 Hydroxy 2 Methylpropane

Biotransformation Pathways (mechanistic insights into microbial transformations)

There is no available research on the microbial transformation of 1,1-dichloro-2-hydroxy-2-methylpropane, and therefore, no mechanistic insights can be provided.

Given the absence of specific data for this compound, any attempt to generate the requested article would rely on speculation and extrapolation from dissimilar compounds, which would not meet the required standards of scientific accuracy for a document focused solely on this specific chemical.

Future Research Directions and Unexplored Avenues for 1,1 Dichloro 2 Hydroxy 2 Methylpropane

Exploration of Novel Synthetic Approaches and Catalytic Systems

The development of efficient and selective methods for the synthesis of 1,1-Dichloro-2-hydroxy-2-methylpropane is a primary area for future investigation. Current approaches can be expanded and refined through the exploration of novel catalytic systems.

Future research should focus on the development of highly efficient and enantioselective catalytic systems. This includes the design of chiral catalysts for the asymmetric dichlorination of appropriate precursors, which would be a significant step towards producing enantiomerically pure forms of this and related compounds. The use of phase-transfer catalysis also presents a promising avenue for the synthesis of gem-dichlorocyclopropane derivatives, a structural motif that could be extended to the synthesis of acyclic gem-dichloro compounds.

Furthermore, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govchimia.chorganic-chemistry.org The screening and engineering of enzymes, such as ketoreductases, could lead to the development of biocatalytic routes for the synthesis of chiral dichloroalcohols with high enantiomeric excess. nih.govosu.edu

| Synthetic Approach | Potential Catalysts/Systems | Key Research Focus |

| Asymmetric Dichlorination | Chiral Lewis acids, organocatalysts | Enantioselective synthesis of chiral this compound. |

| Phase-Transfer Catalysis | Quaternary ammonium salts, crown ethers | Efficient and scalable synthesis of the gem-dichloro moiety. acs.orgnih.govmdpi.com |

| Biocatalysis | Ketoreductases, Halogenases | Green and highly stereoselective synthesis of chiral dichloroalcohols. nih.govchimia.chorganic-chemistry.orgosu.edu |

Deeper Mechanistic Insights into Complex Reaction Pathways and Selectivity

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing processes and designing new applications. The reactivity of the tertiary alcohol and the gem-dichloro functional groups offers a rich field for mechanistic investigation.

Future studies should aim to elucidate the mechanisms of nucleophilic substitution at the tertiary carbon center. Given the steric hindrance, reactions may proceed through S\N1-like pathways involving carbocation intermediates. Investigating the solvolysis of this compound in various solvents would provide valuable data on reaction kinetics and the influence of solvent polarity on the reaction mechanism. nih.govmdpi.comresearchgate.netkoreascience.krbeilstein-journals.org

The interplay between the hydroxyl group and the adjacent dichloromethyl group is another area of interest. Intramolecular interactions could influence the reactivity and selectivity of reactions at either functional group. Detailed kinetic studies, coupled with isotopic labeling experiments, could unravel these complex reaction pathways.

Development of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain deeper mechanistic insights and to optimize reaction conditions, the development and application of advanced spectroscopic techniques for real-time, in-situ monitoring are essential.

Future research should focus on utilizing techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the progress of reactions involving this compound. abechem.comresearchgate.netsemanticscholar.orgresearchgate.net These non-invasive methods can provide real-time data on the concentration of reactants, intermediates, and products, allowing for the precise determination of reaction kinetics and the identification of transient species. abechem.comresearchgate.netsemanticscholar.orgresearchgate.net Raman spectroscopy, in particular, can be a powerful tool for probing the vibrational modes of the C-Cl bonds, offering specific information about the chemical environment of the dichloromethyl group. researchgate.netosu.edu

The development of chemometric models to analyze the large datasets generated by these spectroscopic techniques will be crucial for extracting meaningful kinetic and mechanistic information. researchgate.net

| Spectroscopic Technique | Information Gained | Potential Applications |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Kinetic analysis, reaction optimization, and process control. |

| Raman Spectroscopy | Specific vibrational information of C-Cl and O-H bonds. | Mechanistic studies, identification of transient species, monitoring of polymorphic transformations. researchgate.netosu.edu |

| NMR Spectroscopy | Detailed structural information and reaction progress. | Elucidation of reaction pathways and stereochemical outcomes. |

Integration of Multiscale Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental studies offers a powerful approach to gain a comprehensive understanding of the properties and reactivity of this compound.

Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure, stability, and reaction pathways of this molecule. acs.orgnih.gov DFT calculations can be used to model transition states, calculate activation energies, and predict spectroscopic properties, providing valuable insights that can guide experimental work. acs.orgnih.govresearchgate.net For instance, computational studies can help in understanding the stability of potential carbocation intermediates in nucleophilic substitution reactions.

Molecular dynamics simulations can be utilized to study the behavior of the molecule in different solvent environments, providing insights into solvation effects on reactivity. The integration of these computational models with experimental data from spectroscopic and kinetic studies will lead to a more complete and accurate picture of the chemical behavior of this compound. kit.eduacs.org Machine learning algorithms could also be trained on experimental and computational data to predict reaction outcomes and optimize synthetic conditions.

Design of Sustainable Chemistry Protocols for Synthesis and Transformation

In line with the growing importance of green chemistry, future research should focus on developing sustainable protocols for the synthesis and transformation of this compound. nih.govchimia.ch

This includes the use of environmentally benign solvents, the development of catalyst recycling strategies, and the design of atom-economical reactions that minimize waste generation. Biocatalytic routes, as mentioned earlier, are inherently green and should be a key focus of this research. nih.govchimia.chorganic-chemistry.orgosu.edu

Furthermore, exploring the potential of this compound as a building block in the synthesis of valuable chemicals under sustainable conditions is a promising avenue. The development of catalytic methods for the selective transformation of the dichloro or hydroxyl groups into other functionalities would expand its synthetic utility. The principles of sustainable catalysis, including the use of earth-abundant metal catalysts and energy-efficient reaction conditions, should guide these efforts. chimia.ch

| Sustainability Aspect | Research Focus |

| Green Solvents | Replacement of hazardous organic solvents with water, ionic liquids, or bio-based solvents. |

| Catalyst Recycling | Development of heterogeneous catalysts or implementation of catalyst recovery and reuse protocols. |

| Atom Economy | Design of synthetic routes that maximize the incorporation of reactant atoms into the final product. |

| Biocatalysis | Utilization of enzymes for selective and environmentally friendly transformations. nih.govchimia.chorganic-chemistry.orgosu.edu |

| Renewable Feedstocks | Investigation of synthetic pathways starting from renewable resources. |

Q & A

Q. Q1. What are the validated synthetic routes for 1,1-dichloro-2-hydroxy-2-methylpropane, and how can reaction efficiency be optimized?

Answer: The compound can be synthesized via nucleophilic substitution reactions using tert-butyl alcohol derivatives. For example, reacting 2-methyl-2-propanol with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions yields the dichlorinated product. Key parameters include:

- Temperature control : Maintaining 0–5°C minimizes side reactions like over-chlorination.

- Catalyst selection : Pyridine or dimethylformamide (DMF) enhances reaction rates by scavenging HCl .

- Purification : Distillation under reduced pressure (e.g., 40–50°C at 10 mmHg) ensures high purity. Validate via GC-MS and compare retention times with standards .

Advanced Property Prediction

Q. Q2. How can computational models predict physicochemical properties of this compound when experimental data is scarce?

Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) and QSPR models are effective for predicting:

- LogP (lipophilicity) : Use atom-type descriptors and neural networks to estimate solubility profiles .

- Thermodynamic stability : Calculate Gibbs free energy changes for degradation pathways under varying pH and temperature .

Cross-validate predictions with limited experimental data (e.g., boiling point from NIST Chemistry WebBook) to refine model accuracy .

Data Contradictions in Analytical Methods

Q. Q3. How should researchers resolve discrepancies in NMR and chromatographic data for this compound?

Answer: Contradictions often arise from:

- Solvent effects : Deuterochloroform (CDCl₃) may shift proton signals; compare with DMSO-d₆ spectra .

- Impurity interference : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis .

- Isomeric contamination : Confirm structure via 2D NMR (COSY, HSQC) to rule out regioisomers like 1,2-dichloro derivatives .

Stability and Storage Protocols

Q. Q4. What experimental conditions mitigate hydrolysis and thermal degradation of this compound?

Answer:

- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass to prevent light-induced degradation .

- Handling : Use anhydrous solvents (e.g., THF, dried over molecular sieves) during reactions to avoid hydrolysis .

- Stability assays : Monitor degradation via periodic FT-IR (loss of C-Cl peaks at 750–550 cm⁻¹) and adjust storage protocols accordingly .

Toxicity and Safety in Laboratory Settings

Q. Q5. What are the critical safety considerations for handling this compound, and how can exposure risks be minimized?

Answer:

- Acute toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and dermal irritation .

- Waste disposal : Neutralize with sodium bicarbonate before incineration to avoid releasing toxic chlorinated byproducts .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical evaluation for persistent symptoms .

Advanced Applications in Organic Synthesis

Q. Q6. How can this compound serve as a precursor for complex heterocycles or bioactive molecules?

Answer:

- Nucleophilic displacement : React with amines (e.g., benzylamine) to form quaternary ammonium salts, useful in surfactant synthesis .

- Cyclization : Use base-catalyzed intramolecular elimination (e.g., K₂CO₃ in DMF) to generate strained cyclopropane derivatives for medicinal chemistry studies .

- Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to build biaryl motifs .

Methodological Gaps and Future Research

Q. Q7. What unresolved challenges exist in characterizing reaction intermediates of this compound?

Answer:

- Transient intermediates : Use stopped-flow UV-Vis or cryogenic trapping to isolate short-lived species like chloronium ions .

- Stereochemical analysis : Develop chiral HPLC methods (e.g., Chiralpak IA column) to resolve enantiomers formed during asymmetric syntheses .